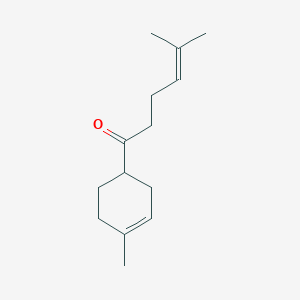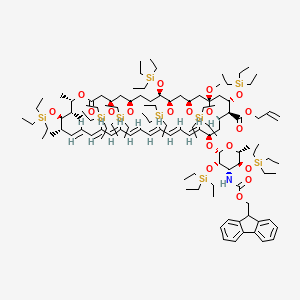
Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester: is a complex chemical compound that combines the properties of several functional groups. This compound is derived from amphotericin B, a well-known antifungal agent, and is modified with fluoren-9-ylmethoxycarbonyl and triethylsilyl groups. The addition of these groups aims to enhance the compound’s stability, solubility, and bioavailability, making it a promising candidate for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of amphotericin B are protected using triethylsilyl chloride in the presence of a base such as imidazole. This step ensures that the hydroxyl groups do not participate in subsequent reactions.
Introduction of Fluoren-9-ylmethoxycarbonyl Group: The protected amphotericin B is then reacted with fluoren-9-ylmethoxycarbonyl chloride in the presence of a base like pyridine. This step introduces the fluoren-9-ylmethoxycarbonyl group to the molecule.
Esterification: The final step involves the esterification of the modified amphotericin B with 2-propen-1-yl ester using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluoren-9-ylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the ester and carbonyl groups, potentially converting them into alcohols.
Substitution: The triethylsilyl groups can be substituted with other silyl groups or removed entirely under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives of the ester and carbonyl groups.
Substitution: Amphotericin B derivatives with modified silyl groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis due to its unique functional groups.
Biology: Studied for its potential antifungal and antibacterial properties, leveraging the activity of amphotericin B.
Medicine: Investigated for its potential as a drug delivery system, enhancing the bioavailability and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester is primarily derived from its parent compound, amphotericin B. Amphotericin B binds to ergosterol in fungal cell membranes, creating pores that lead to cell death. The modifications with fluoren-9-ylmethoxycarbonyl and triethylsilyl groups may enhance this interaction or provide additional pathways for activity. The molecular targets include fungal cell membranes, and the pathways involved are related to membrane integrity and ion transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphotericin B: The parent compound, known for its antifungal properties.
Nystatin: Another polyene antifungal with a similar mechanism of action.
Fluconazole: An antifungal agent with a different mechanism, inhibiting ergosterol synthesis.
Uniqueness
Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester is unique due to its combination of functional groups, which enhance its stability, solubility, and bioavailability. These modifications make it a versatile compound for various applications, distinguishing it from other antifungal agents.
Propriétés
Formule moléculaire |
C120H215NO19Si9 |
|---|---|
Poids moléculaire |
2228.7 g/mol |
Nom IUPAC |
prop-2-enyl (1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C120H215NO19Si9/c1-34-86-126-117(123)112-109-88-98(130-118-116(140-149(59-26,60-27)61-28)113(115(97(32)129-118)139-148(56-23,57-24)58-25)121-119(124)127-93-106-104-82-76-74-80-102(104)103-81-75-77-83-105(103)106)79-73-71-69-67-65-63-62-64-66-68-70-72-78-94(29)114(138-147(53-20,54-21)55-22)95(30)96(31)128-111(122)90-100(133-142(38-5,39-6)40-7)87-99(132-141(35-2,36-3)37-4)84-85-107(135-144(44-11,45-12)46-13)108(136-145(47-14,48-15)49-16)89-101(134-143(41-8,42-9)43-10)91-120(125-33,131-109)92-110(112)137-146(50-17,51-18)52-19/h34,62-83,94-101,106-110,112-116,118H,1,35-61,84-93H2,2-33H3,(H,121,124)/b63-62+,66-64+,67-65+,70-68+,71-69+,78-72+,79-73+/t94-,95-,96-,97+,98-,99+,100+,101-,107+,108+,109-,110-,112-,113-,114+,115+,116-,118-,120+/m0/s1 |
Clé InChI |
DWWUWXMZTIZXPD-PEPYUPQOSA-N |
SMILES isomérique |
CC[Si](CC)(CC)O[C@@H]1CC[C@H]([C@@H](C[C@@H](C[C@@]2(C[C@@H]([C@H]([C@@H](O2)C[C@H](/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]([C@H]([C@H]([C@@H](OC(=O)C[C@@H](C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)OCC=C)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
SMILES canonique |
CC[Si](CC)(CC)OC1CCC(C(CC(CC2(CC(C(C(O2)CC(C=CC=CC=CC=CC=CC=CC=CC(C(C(C(OC(=O)CC(C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)OC3C(C(C(C(O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)OCC=C)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


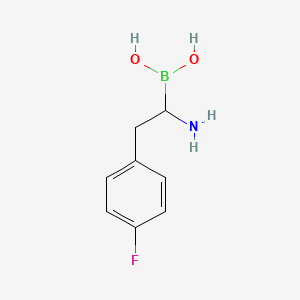

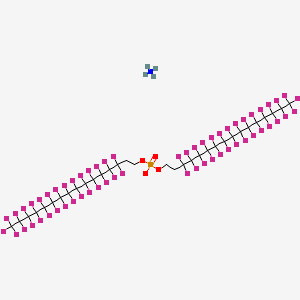
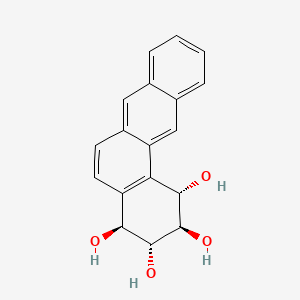

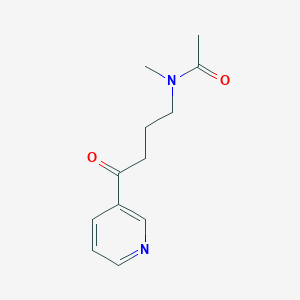
![[(2R,6S)-6-[(3S,8S,9S,10R,13S,14S,16S,17R)-3-(2,2-dimethylpropanoyloxy)-16-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] 2,2-dimethylpropanoate](/img/structure/B13407529.png)
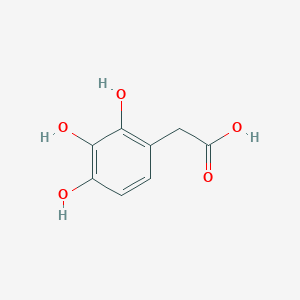


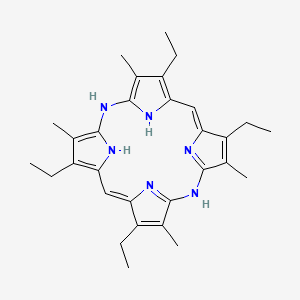

![2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13407585.png)
